1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione
Description
Properties
CAS No. |
83783-60-2 |
|---|---|
Molecular Formula |
C8H12N2OS |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
3-ethyl-5,6-dimethyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C8H12N2OS/c1-4-10-7(11)5(2)6(3)9-8(10)12/h4H2,1-3H3,(H,9,12) |
InChI Key |
VAXQNNWJGKJIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(NC1=S)C)C |
Origin of Product |
United States |
Preparation Methods
Thiourea Condensation with β-Dicarbonyl Compounds and Aldehydes
A widely used method involves the reaction of thiourea with β-dicarbonyl compounds (e.g., acetylacetone or ethyl acetoacetate derivatives) and aldehydes under acidic catalysis, often using trifluoroacetic acid as a catalyst. The reaction is typically carried out in alcoholic solvents (ethanol or ethyl alcohol) at moderate temperatures (60–75°C) with stirring. The progress is monitored by thin-layer chromatography (TLC) using UV detection.
-
- Dissolve thiourea in a mixture of acetylacetone and ethyl alcohol.
- Add the β-dicarbonyl compound dropwise with stirring.
- After dissolution, add the aldehyde (e.g., acetaldehyde for ethyl substitution).
- Add trifluoroacetic acid catalyst and heat the mixture at 65–75°C.
- Monitor reaction completion by TLC.
- Upon completion, evaporate the solvent and purify the product by recrystallization from ethanol.
-
- Yields typically range from 60% to 85%.
- Melting points of isolated crystalline products are around 209–211°C for similar pyrimidinethione derivatives.
This method is supported by detailed experimental data in the synthesis of related compounds such as ethyl 4,5-dimethyl-2-thioxo-6-(p-tolyl)hexahydropyrimidine-5-carboxylate, which shares structural similarity with the target compound.
Solvent-Free or Minimal Solvent Stirring Method
An alternative approach involves mixing thiourea and β-dicarbonyl compounds without solvent or with minimal solvent, stirring at room temperature or slightly elevated temperatures for extended periods (up to 24 hours). This method can yield mixtures of pyrimidinethione tautomers, which are then separated by preparative TLC and crystallization.
-
- Mix thiourea and ethyl benzoylacetate in equimolar amounts.
- Stir the mixture without solvent for 24 hours at room temperature.
- Filter the solid product and separate components by preparative TLC.
- Crystallize the purified compounds from ethanol.
This method is advantageous for avoiding solvent waste and can produce high-purity products suitable for further transformations.
Use of Hydroxylamine and Aminopyrimidines for Hydroxy-Pyrimidine Derivatives
For the preparation of hydroxy-substituted pyrimidine derivatives, a method involving the reaction of 2-aminopyrimidines with hydroxylamine hydrochloride and substituted pyrones has been reported. Heating the mixture at 60–110°C for several hours leads to the formation of 1-hydroxy-pyrimidine-2-thione derivatives.
-
- React 2-aminopyrimidine derivatives with hydroxylamine hydrochloride and substituted 2-pyrones.
- Heat at 60–110°C for 5–26 hours.
- Work up by precipitation and recrystallization.
-
- Yields vary from 44% to 86% depending on substituents and conditions.
- Melting points range from 108°C to 176°C for various derivatives.
This method is relevant for introducing the hydroxy group at position 6 and the thione at position 2, as in the target compound.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Product Purity/Notes |
|---|---|---|---|---|
| Thiourea + β-dicarbonyl + Aldehyde (Acid catalysis) | Thiourea, acetylacetone, acetaldehyde, trifluoroacetic acid | 60–75°C, 30–60 min stirring | 60–85 | White crystalline, mp ~209–211°C |
| Solvent-free stirring | Thiourea, ethyl benzoylacetate | Room temp, 24 h | Not specified | Mixture of tautomers, separated by TLC |
| Hydroxylamine + 2-aminopyrimidine + 2-pyrone | 2-aminopyrimidine, hydroxylamine hydrochloride, substituted 2-pyrone | 60–110°C, 5–26 h | 44–86 | Hydroxy-pyrimidine-2-thione derivatives |
Research Findings and Notes
The use of trifluoroacetic acid as a catalyst in the condensation reactions significantly improves the reaction rate and yield, providing clean crystalline products suitable for further applications.
Monitoring by TLC with UV detection is essential to determine reaction completion and avoid overreaction or decomposition.
The hydroxy substitution at position 6 can be introduced effectively by the reaction of 2-aminopyrimidines with hydroxylamine and pyrones, which is a versatile method for preparing hydroxy-pyrimidine-2-thiones.
Purification by recrystallization from ethanol or ethyl alcohol is standard to obtain high-purity compounds.
The reaction conditions (temperature, time, solvent) can be optimized depending on the substituents on the pyrimidine ring to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thione group can be reduced to a thiol group under suitable conditions.
Substitution: The ethyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. Its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione ()
- Substituents : A pyrimidin-2-ylthio group is linked to an oxadiazole-thione moiety.
- Key Differences: The oxadiazole-thione fusion introduces a five-membered heterocycle, enhancing structural rigidity compared to the monocyclic pyrimidine core of the target compound.
- Synthesis: Prepared via refluxing hydrazides with carbon disulfide and KOH in ethanol, highlighting a thiourea-free route distinct from methods used for dihydro pyrimidine-thiones .
- Applications : Such fused systems are explored for antimicrobial and anticancer activities due to their sulfur-rich electron-deficient cores.
3,4-Dihydro-6-(2-hydroxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine-2(1H)-thione ()
- Substituents : Features a dihydro pyrimidine ring with a 2-hydroxyphenyl group and a trimethoxyphenyl substituent.
- The hydroxyl group is on a phenyl ring rather than the pyrimidine core, altering hydrogen-bonding interactions compared to the target compound’s C6-OH.
- Synthesis : Utilizes thiourea under reflux with a chalcone precursor, a common approach for dihydro pyrimidine-thiones (Biginelli-like reactions) .
- Applications : Aryl-substituted derivatives are often investigated for anti-inflammatory or kinase-inhibitory properties.
Pyrimido[4,5-d]pyrimidine Derivatives ()
- Substituents : Bicyclic pyrimido[4,5-d]pyrimidine systems with methylthio and dithione groups.
- Dual thione groups at positions 2 and 4 enhance metal-chelating capacity, unlike the single thione in the target compound.
- Applications : Such systems are studied for their photophysical properties and as enzyme inhibitors .
Substituent Effects on Properties
- Hydroxyl Group Placement : The C6-OH in the target compound may enhance water solubility and hydrogen-bonding interactions compared to aryl-OH derivatives (e.g., ).
- Alkyl vs. Aryl Groups : Ethyl and methyl substituents increase lipophilicity, favoring membrane permeability in drug design, whereas aryl groups () improve π-stacking in materials science.
- Thione Reactivity : The thione group in all compounds serves as a nucleophilic site for metal coordination or alkylation, but bicyclic systems () offer multiple reactive centers.
Biological Activity
1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione (CAS No. 83783-60-2) is a pyrimidine derivative with significant biological activity. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly for its antibacterial, anticancer, anti-inflammatory, and neuroprotective properties. This article reviews the current understanding of its biological activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione is C₈H₁₂N₂OS, with a molecular weight of 184.26 g/mol. The compound features a pyrimidine ring substituted with a hydroxy group and a thione group, which are critical for its biological activities.
1. Antibacterial Activity
Recent studies have demonstrated that 1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione exhibits notable antibacterial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| S. typhi | 45 | 30 |
| K. pneumoniae | 50 | 19 |
The compound's effectiveness was comparable to the standard antibiotic ceftriaxone, indicating its potential as an alternative antibacterial agent .
2. Anticancer Activity
The anticancer potential of this pyrimidine derivative has been evaluated in various studies. It has shown promising results in inhibiting cancer cell proliferation across multiple cancer types.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Pancreatic | 7 | Inhibits angiogenesis and alters signaling pathways |
| Prostate | 10 | Induces apoptosis in cancer cells |
| Breast | 14 | Targets specific molecular pathways |
In vitro studies have shown that the compound can significantly reduce cell viability in leukemia cell lines with IC50 values as low as 1.50 µM .
3. Anti-inflammatory Activity
The anti-inflammatory effects of 1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione have been confirmed through various assays measuring COX enzyme inhibition.
| Compound | IC50 (µM) | Standard Drug | Standard IC50 (µM) |
|---|---|---|---|
| 1-Ethyl-6-hydroxy... | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
The compound effectively suppressed COX-2 activity, indicating its potential as an anti-inflammatory agent .
4. Neuroprotective Activity
Research has also highlighted the neuroprotective effects of this compound against Alzheimer’s disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Enzyme | IC50 Range (nM) |
|---|---|
| AChE | 33.27 - 93.85 |
| BChE | 105.9 - 412.5 |
These findings suggest that the compound may help in managing neurodegenerative diseases by enhancing cholinergic transmission .
Case Studies
A notable case study involved the synthesis and evaluation of several thiourea derivatives related to this pyrimidine compound, which demonstrated enhanced biological activities compared to their precursors . The study underscored the importance of structural modifications in improving efficacy against specific pathogens and cancer cell lines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione, and how can reaction conditions be optimized for yield and purity?
- Methodology : Utilize multi-component reactions such as the Biginelli reaction, which involves condensation of substituted anilines, thiocyanate salts (e.g., KSCN), and carbonyl derivatives (e.g., 4-methylpent-3-en-2-one) in acetone. Optimize reaction parameters by adjusting temperature (50–60°C), solvent polarity, and stoichiometric ratios. For purification, employ recrystallization from ethanol or methanol to isolate crystalline products with yields >80% . Monitor reaction progress via TLC and confirm purity using melting point analysis and elemental composition.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structure of this compound?
- Methodology :
- ¹H/¹³C-NMR : Identify key signals such as NH protons (δ ~7.8–8.0 ppm) and aromatic/methyl groups (δ 1.2–1.5 ppm for CH₃). The thione (C=S) group influences chemical shifts in adjacent carbons (δ ~180–190 ppm) .
- IR : Detect stretching vibrations for C=S (1645–1697 cm⁻¹) and NH (3320–3401 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., M⁺ at m/z 300 for chlorinated derivatives) and fragmentation patterns to validate substituents .
Q. What strategies are effective for resolving contradictions in spectral data or unexpected byproducts during synthesis?
- Methodology : Cross-validate spectroscopic results with X-ray crystallography (e.g., single-crystal diffraction) to resolve ambiguities in tautomeric forms or regiochemistry. For byproduct analysis, use GC-MS or HPLC to identify side products and adjust reaction conditions (e.g., reducing excess reagents or modifying catalysts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
